molecular formula C12H11BrN4O4 B11701002 4-bromo-N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11701002
M. Wt: 355.14 g/mol
InChI Key: UEZPFVJKVSOLMD-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, a nitro group, and a pyrazole ring. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Formation of the Pyrazole Ring: Cyclization to form the pyrazole ring.

    Amidation: Formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or N-bromosuccinimide for bromination, and appropriate catalysts for cyclization and amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-bromo-N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The presence of the nitro group and the pyrazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
  • 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide

Uniqueness

4-bromo-N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which is not found in the similar compounds listed above. This structural difference can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11BrN4O4

Molecular Weight

355.14 g/mol

IUPAC Name

4-bromo-N-(2-methoxy-5-nitrophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O4/c1-16-11(8(13)6-14-16)12(18)15-9-5-7(17(19)20)3-4-10(9)21-2/h3-6H,1-2H3,(H,15,18)

InChI Key

UEZPFVJKVSOLMD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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